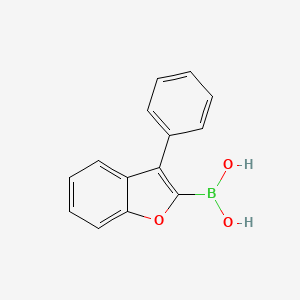
5-Bromo-2-(oxan-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(oxan-3-yl)pyridine: is a heterocyclic organic compound that features a bromine atom at the 5-position and an oxan-3-yl group at the 2-position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxan-3-yl)pyridine typically involves the bromination of 2-(oxan-3-yl)pyridine. One common method is to react 2-(oxan-3-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(oxan-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxan-3-yl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include ketones, alcohols, and other oxidized or reduced derivatives.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(oxan-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridines and pyridine derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(oxan-3-yl)pyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom and oxan-3-yl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the overall activity of the compound.
Comparación Con Compuestos Similares
5-Bromo-2-(oxan-4-yl)pyridine: Similar structure but with the oxan-4-yl group at the 4-position.
2-Bromo-5-(oxan-3-yl)pyridine: Bromine and oxan-3-yl groups are swapped in positions.
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure with a tetrahydro-2H-pyran-4-yl group instead of oxan-3-yl.
Uniqueness: 5-Bromo-2-(oxan-3-yl)pyridine is unique due to the specific positioning of the bromine and oxan-3-yl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement can lead to distinct properties and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
5-bromo-2-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-4-10(12-6-9)8-2-1-5-13-7-8/h3-4,6,8H,1-2,5,7H2 |
Clave InChI |
LDXCZYOESGXUJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


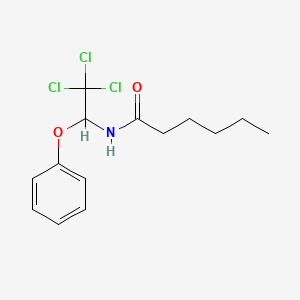
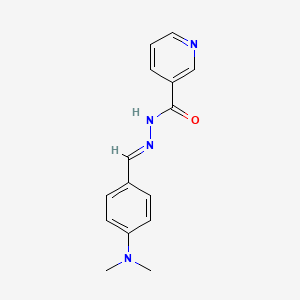
![2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)
![Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate](/img/structure/B11709928.png)
![(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11709947.png)
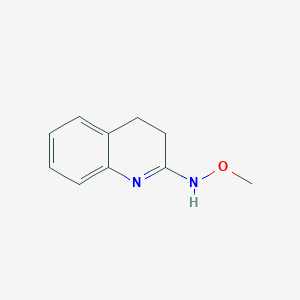
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)
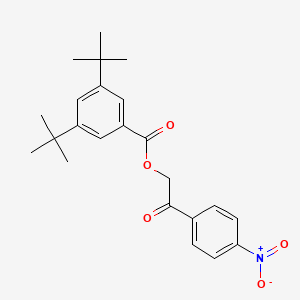
![Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11709977.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)
